molecular formula C10H8O3 B7902921 2-Benzofuraneacetic acid

2-Benzofuraneacetic acid

Cat. No. B7902921
M. Wt: 176.17 g/mol
InChI Key: XTVSVNDNDFORGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofuraneacetic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzofuraneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofuraneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroprotective Properties in Alzheimer's Disease : A novel selective CB(2) agonist, 1-((3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl) carbonyl) piperidine (MDA7), lacking psychoactivity, was studied for its potential in treating Alzheimer's disease. The research found that MDA7 ameliorated neuroinflammatory processes, synaptic dysfunction, and cognitive impairment induced by amyloid-β fibrils in rats, suggesting its innovative therapeutic potential (Wu et al., 2013).

  • Antihyperglycemic Properties : Novel series of benzofuran/benzothiophene biphenyl oxo-acetic acids and sulfonyl-salicylic acids were identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) with good oral antihyperglycemic activity. These findings are significant for the treatment of Type 2 diabetes (Malamas et al., 2000).

  • Spectroscopic Characterization and Reactive Properties : A study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) focused on its spectroscopic characterization, quantum chemical, and drug likeness parameters. The research also explored molecular docking studies, indicating its potential in pharmaceutical applications (Hiremath et al., 2019).

  • Multitarget-Directed Ligands for Alzheimer's Disease : Tacrine-Benzofuran hybrids were designed and synthesized as potential multitarget-directed ligands for Alzheimer's Disease. These hybrids exhibited inhibitory activities on cholinesterases and β-amyloid self-aggregation, indicating their potential in Alzheimer's disease treatment (Zha et al., 2016).

  • Antimicrobial and Antitumor Properties : Benzofuran derivatives have shown a range of biological activities including antimicrobial, antitumor, and enzyme inhibitory properties. Their unique structural features make them a privileged structure in the field of drug discovery (Dawood, 2019).

  • Antitumor Agents Inhibiting Tubulin Polymerization : Dihydrobenzofuran lignans and related benzofurans, obtained through oxidative dimerization, showed potential anticancer activity, particularly against leukemia and breast cancer cell lines. They act as antimitotic and potential antitumor agents by inhibiting tubulin polymerization (Pieters et al., 1999).

properties

IUPAC Name

2-(2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSVNDNDFORGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=COC(=C2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7. The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6 N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
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Synthesis routes and methods II

Procedure details

The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofuraneacetic acid
Reactant of Route 2
2-Benzofuraneacetic acid
Reactant of Route 3
2-Benzofuraneacetic acid
Reactant of Route 4
2-Benzofuraneacetic acid
Reactant of Route 5
2-Benzofuraneacetic acid
Reactant of Route 6
2-Benzofuraneacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.